molecular formula C15H22ClN3O2S B2998866 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215722-44-3

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2998866
CAS RN: 1215722-44-3
M. Wt: 343.87
InChI Key: YSTXTOIQBXLFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H22ClN3O2S and its molecular weight is 343.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of chemical compounds related to N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride and similar structures have been widely studied. Novel compounds have been prepared using various methods, including carbodiimide condensation catalysis, which is a convenient and fast method. These compounds are characterized by infrared (IR), proton nuclear magnetic resonance (^1H NMR), and elemental analyses, indicating a detailed understanding of their structural properties (Yu et al., 2014).

Radiosynthesis and Applications

Radiosynthesis of chemical compounds, including those structurally related to N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride, has been explored for various applications. This includes the synthesis of labeled compounds for studies on metabolism and mode of action, highlighting the relevance of these compounds in biological research (Latli & Casida, 1995).

Potential Antipsychotic Agents

Research on derivatives structurally similar to N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has identified potential antipsychotic agents. These compounds, which do not interact with dopamine receptors unlike traditional antipsychotics, have shown promising antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).

Anti-Inflammatory and Analgesic Agents

Compounds derived from N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride have been explored for their potential as anti-inflammatory and analgesic agents. Novel derivatives have been synthesized and shown to have significant inhibitory activity on cyclooxygenase-2 (COX-2), along with notable analgesic and anti-inflammatory activities, comparing favorably with standard drugs in preclinical models (Abu‐Hashem et al., 2020).

Anthelmintic Applications

The anthelmintic spectrum of compounds in the same class as N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has been investigated, with findings indicating high efficacy against a range of parasites in animal models. This suggests potential applications in veterinary medicine and highlights the broad spectrum of biological activities these compounds can exhibit (Wollweber et al., 1979).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-5-20-12-7-6-8-13-14(12)16-15(21-13)18(11(2)19)10-9-17(3)4;/h6-8H,5,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTXTOIQBXLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

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